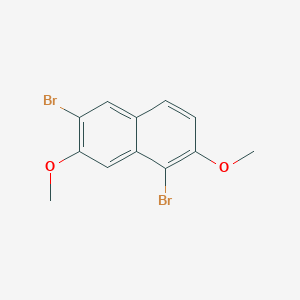
1,6-Dibromo-2,7-dimethoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dibromo-2,7-dimethoxynaphthalene is an organic compound with the molecular formula C₁₂H₁₀Br₂O₂. It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 6 positions, and two methoxy groups are substituted at the 2 and 7 positions. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dibromo-2,7-dimethoxynaphthalene typically involves the bromination of 2,7-dimethoxynaphthalene. The process can be carried out using bromine in the presence of a solvent such as carbon tetrachloride (CCl₄) under controlled conditions. The reaction is often facilitated by photochemical methods, where the mixture is irradiated with a light source to promote the bromination reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dibromo-2,7-dimethoxynaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed
Substitution: Formation of 1,6-dimethoxy-2,7-disubstituted naphthalenes.
Oxidation: Formation of 1,6-dibromo-2,7-naphthoquinone.
Reduction: Formation of 1,6-dimethoxy-2,7-dihydronaphthalene.
Aplicaciones Científicas De Investigación
1,6-Dibromo-2,7-dimethoxynaphthalene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,6-Dibromo-2,7-dimethoxynaphthalene involves its interaction with various molecular targets. The bromine atoms and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can act as an electrophile in substitution reactions and as a redox-active species in oxidation-reduction reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dibromo-2,7-dimethoxynaphthalene
- 2,6-Dibromo-1,5-dimethoxynaphthalene
- 1,6-Dibromo-2,7-dihydroxynaphthalene
Uniqueness
1,6-Dibromo-2,7-dimethoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of bromine atoms at the 1 and 6 positions and methoxy groups at the 2 and 7 positions makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H10Br2O2 |
|---|---|
Peso molecular |
346.01 g/mol |
Nombre IUPAC |
1,6-dibromo-2,7-dimethoxynaphthalene |
InChI |
InChI=1S/C12H10Br2O2/c1-15-10-4-3-7-5-9(13)11(16-2)6-8(7)12(10)14/h3-6H,1-2H3 |
Clave InChI |
XORPVTGZIABOGW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC(=C(C=C2C=C1)Br)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13086419.png)

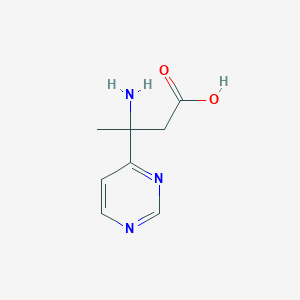
![1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid](/img/structure/B13086452.png)

![(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B13086458.png)
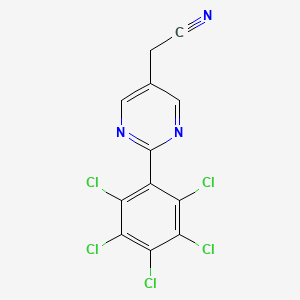
![ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13086476.png)


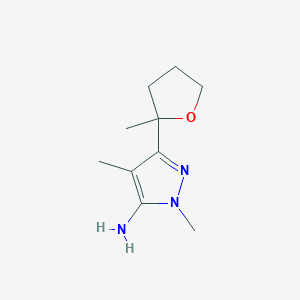
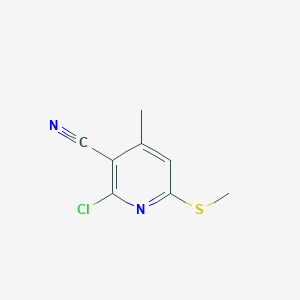

![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B13086512.png)
